molecular formula C35H46O17 B181440 ligupurpuroside B CAS No. 147396-02-9

ligupurpuroside B

Cat. No. B181440
M. Wt: 738.7 g/mol
InChI Key: FNUMFJHHCJMAHD-CJEBOOSQSA-N
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Description

Ligupurpuroside B is a glycoside isolated from Ligustrum robustum, a plant species . It has been identified to have antioxidant activity .


Synthesis Analysis

The biosynthesis of Ligupurpuroside B involves a series of enzymatic reactions. The first glycosylation occurs on tyrosol to form salidroside, which is catalyzed by LrUGT85AF8 . The complete biosynthesis pathway of Ligupurpuroside B has been achieved heterologously in Escherichia coli .


Molecular Structure Analysis

The molecular structure of Ligupurpuroside B is complex. It is a phenylethanoid glycoside with a molecular weight of 738.74 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • Trypsin Inhibition : Ligupurpuroside B has been shown to inhibit trypsin activity, which could be significant for understanding its pharmacokinetic behavior and designing new analogues with effective pharmacological properties. It interacts with trypsin through hydrogen bonds and hydrophobic interactions, causing conformational changes in the enzyme (Meti et al., 2018).

  • Lipase Binding and Inhibition : Ligupurpuroside B forms a complex with lipase, inhibiting its activity. This interaction is mainly driven by hydrophobic forces. Such findings are useful for the design of drugs using lipase as a carrier and in food industries (Ying et al., 2018).

  • Quantification in Biological Fluids : A study developed a method for the sensitive and selective quantification of ligupurpuroside B in rat plasma, which is critical for analyzing its presence in various biological fluids (Chen et al., 2016).

  • Interaction with Bovine Serum Albumin (BSA) : Ligupurpuroside A, a related compound, has been studied for its interaction with BSA, indicating potential insights into the behavior of ligupurpuroside B in similar protein interactions (Shen et al., 2014).

  • Glycosyltransferases in Biosynthesis : The characterization of glycosyltransferases involved in the biosynthesis of ligupurpuroside B has been reported, which is significant for understanding its natural production and potential synthetic pathways (Yang et al., 2021).

  • Antioxidant Properties : Ligupurpuroside B exhibits antioxidant activities, which contribute to the health benefits of Ku-Ding-Cha, the tea in which it is found (He et al., 2003).

  • Hypolipidemic Activity : The total phenylpropanoid glycosides from Ligustrum robustum, which include ligupurpuroside B, have been studied for their hypolipidemic effect and mechanisms, revealing their potential in treating metabolic disorders (Yang et al., 2018).

Safety And Hazards

Ligupurpuroside B is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The biosynthesis of Ligupurpuroside B has been achieved heterologously in Escherichia coli, which lays a foundation for sustainable production of Ligupurpuroside B and other phenylethanoid glycosides in microorganisms . This could potentially open up new avenues for the production and application of Ligupurpuroside B in various fields.

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUMFJHHCJMAHD-CJEBOOSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ligupurpuroside B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
IYF Wong, ZD He, Y Huang… - Journal of Agricultural and …, 2001 - ACS Publications
… , ligupurpuroside A, cis-ligupurpuroside B, trans-ligupurpuroside B, and osmanthuside B. When … protective, whereas cis-ligupurpuroside B, trans-ligupurpuroside B, and osmanthuside B …
Number of citations: 112 pubs.acs.org
Y Yang, Y Wu, Y Zhuang, T Liu - Organic Letters, 2021 - ACS Publications
… involved in the biosynthesis of ligupurpuroside B, a complex acylated phenolic glycoside in … sequentially converted osmanthuside A into ligupurpuroside B. Orthologs of UGT79G7 were …
Number of citations: 8 pubs.acs.org
L Li, L Xu, Y Peng, Z He, R Shi, P Xiao - Food chemistry, 2012 - Elsevier
… Acteoside (1), ligupurpuroside A (2), isoacteoside (3), lipedoside AI (4), and ligupurpuroside B (5) were separated using a mobile phase of water/phosphoric acid and acetonitrile with a …
Number of citations: 29 www.sciencedirect.com
X Song, C Li, Y Zeng, H Wu, Z Huang, J Zhang… - Journal of …, 2012 - Elsevier
… Acteoside, ligupurpuroside A, cis-ligupurpuroside B, trans-ligupurpuroside B, and osmanthuside B are the major constituents of CPGs, they might become the immunotherapeutic agent, …
Number of citations: 33 www.sciencedirect.com
M Ying, MD Meti, H Xu, Y Wang, J Lin, Z Wu… - International journal of …, 2018 - Elsevier
… Ligupurpuroside B via a static quenching mechanism because of formation of Ligupurpuroside B-… K −1 ) at 298 K indicated that Ligupurpuroside B-lipase interaction is spontaneous and …
Number of citations: 23 www.sciencedirect.com
L Fan, CH Liao, SG Li, XJ Huang, XP Hu, X Song… - Phytochemistry …, 2015 - Elsevier
A new phenylethanoid glycoside (2) and a new secoiridoid glycoside (16) were isolated from the leaves of Ligustrum purpurascens together with fourteen known compounds (1 and 3–…
Number of citations: 10 www.sciencedirect.com
C Qian-Qian, GUO Jian-Ru, F Suo-Ming… - Chinese journal of …, 2016 - Elsevier
… In conclusion, this assay offers advantages in terms of expediency and suitability for the analysis of ligupurpuroside B and ligupurpuroside C in various biological fluids. …
Number of citations: 2 www.sciencedirect.com
MD Meti, J Lin, Y Wang, Z Wu, H Xu, X Xu… - Journal of …, 2018 - Taylor & Francis
… Ligupurpuroside B and trypsin could be of great interest to know the pharmacokinetic behavior of Ligupurpuroside B … Ligupurpuroside B successfully quenched the intrinsic fluorescence …
Number of citations: 5 www.tandfonline.com
WY Fan - 2000 - core.ac.uk
… -ligupurpur0side B, ^raw5-ligupurpuroside B and osmanthuside B were isolated and purified… ) in vitro while cw-ligupurpuroside B, ^raw5-ligupurpuroside B and osmanthuside B showed …
Number of citations: 0 core.ac.uk
Z Ling, R Zeng, X Zhou, F Chen, Q Fan, D Sun… - Food Research …, 2022 - Elsevier
… the coumaryl group of ligupurpuroside B, while the structure of … and abundance compared with ligupurpuroside B, both of … compounds (Ligupurpuroside B vs cis-Ligupurpuroside B, etc…
Number of citations: 1 www.sciencedirect.com

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